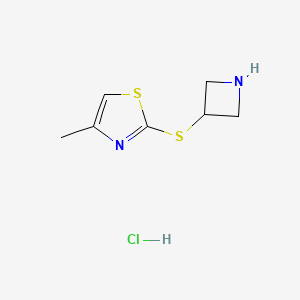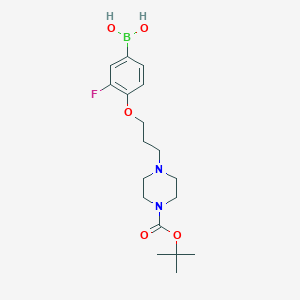
4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid
Vue d'ensemble
Description
The compound “4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis . The presence of a boronic acid group suggests potential uses in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a boronic acid group, and a fluorophenyl group . The Boc group is attached to the nitrogen atom of the piperazine ring, and the propoxy linker connects the piperazine ring to the fluorophenyl group .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound similar to 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid, was synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid. The resulting compound was characterized by various spectroscopic methods and crystallized in the monoclinic crystal system. It showed weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture. Despite its structural sophistication, it exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Pharmacological Activity
A related compound, a (4-piperidinyl)-piperazine derivative, was identified as a potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitor during the search for effective compounds against metabolic disorders. The optimization process led to the identification of the fluorine-substituted tert-butoxycarbonyl group as an essential component for the compound's efficacy (Chonan et al., 2011).
Molecular Architecture
Another compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), shares structural similarities with the compound . It was synthesized and characterized, highlighting the importance of the piperazine ring's conformation and the dihedral angles formed between the piperazine ring and the benzene ring. This structural insight can be useful for understanding the chemical behavior and potential applications of similar compounds (Faizi et al., 2016).
Antimicrobial Properties
Compounds with structures resembling 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid have been investigated for their antimicrobial properties. For instance, the para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety were screened for in vitro antimicrobial activity against various microbes. The study revealed a specific structure-activity relationship, highlighting the potential of these compounds as antimicrobial agents (Malík et al., 2013).
Pharmaceutical Synthesis
In the realm of pharmaceutical synthesis, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was synthesized using a modified Bruylants approach. The compound's novel chemistry and the presence of a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure make it a pharmacologically relevant core (Gumireddy et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound, 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[3-fluoro-4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O5/c1-18(2,3)27-17(23)22-10-8-21(9-11-22)7-4-12-26-16-6-5-14(19(24)25)13-15(16)20/h5-6,13,24-25H,4,7-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFINSBWXXPWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115624 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid | |
CAS RN |
1704064-07-2 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



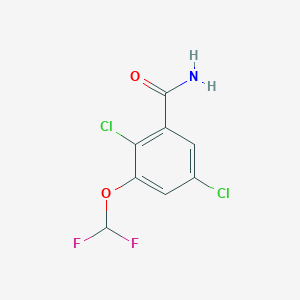
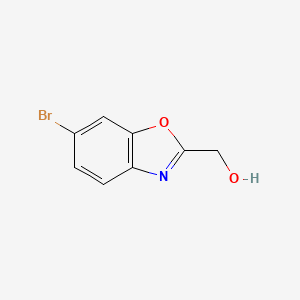

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)
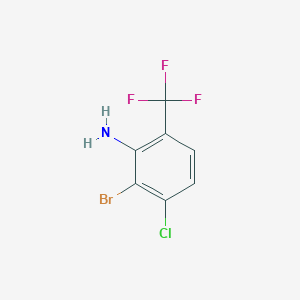
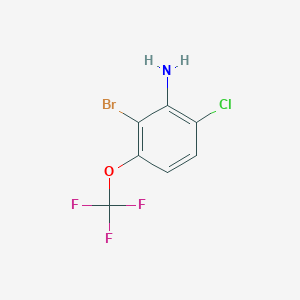
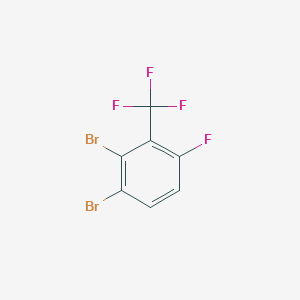
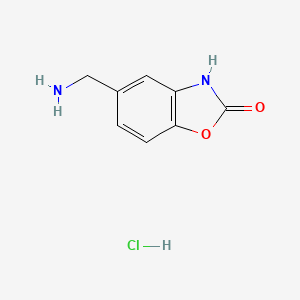
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
